Farnesyl methyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-17-5/h8,10,12H,6-7,9,11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDZRGKULMGCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15130-76-4 | |
| Record name | Farnesyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15130-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Chemical Modification Approaches for Farnesyl Methyl Ether
Chemical Synthesis Methodologies for Farnesyl Methyl Ether
The construction of the farnesyl backbone and the introduction of the methyl ether group can be accomplished through various synthetic routes, starting from readily available terpene alcohols.
Conventional methods for synthesizing farnesyl derivatives often utilize common tertiary alcohols like nerolidol (B1678203) and linalool (B1675412) as starting materials. These precursors, through a series of chemical transformations, can be converted into the desired farnesyl structure.
One established method involves the transformation of tertiary vinyl carbinols, such as E-nerolidol, into γ,δ-unsaturated carbonyl compounds like farnesyl acetone (B3395972). This is achieved through a reaction with isopropenyl methyl ether in the presence of an acid catalyst, such as phosphoric acid, at elevated temperatures. epo.orggoogle.com The resulting farnesyl acetone can then serve as a precursor for further modifications. For instance, the ketone can be reduced to the corresponding alcohol, farnesol (B120207), which can subsequently be etherified to yield this compound.
Another common strategy involves converting the starting alcohol into a better leaving group. For example, nerolidol can be treated with phosphorus tribromide (PBr₃) in diethyl ether to produce farnesyl bromide. google.comprepchem.com This bromide is a versatile intermediate that can readily undergo nucleophilic substitution with a methoxide (B1231860) source to form this compound.
Linalool, another readily available monoterpene alcohol, is also a viable starting material. Linalool can be converted to various derivatives through chemical synthesis or biotransformation, which often involves hydroxylation or epoxidation. mdpi.com Synthetic strategies can be employed to convert linalool into a farnesyl skeleton, which can then be etherified. For example, linalool can be a starting point for synthesizing farnesyl acetone through a multi-step process involving a Carroll rearrangement. google.com
The table below summarizes conventional synthetic precursors for farnesyl derivatives.
Table 1: Conventional Precursors and Intermediates| Precursor | Intermediate | Target Class | Reference |
|---|---|---|---|
| E-Nerolidol | Farnesyl acetone | Farnesyl Ketones | epo.org |
| Nerolidol | Farnesyl bromide | Farnesyl Halides | prepchem.com |
| Linalool | Farnesyl acetone | Farnesyl Ketones | google.com |
Achieving high levels of diastereoselectivity and regioselectivity is crucial when synthesizing complex molecules containing a farnesyl unit, especially for creating specific ether linkages or cyclic ether structures.
A powerful strategy for regioselective synthesis involves the controlled introduction of the farnesyl group onto a phenolic substrate. For instance, the synthesis of the methyl ether of the natural product NG-121 was accomplished using a Stille coupling reaction to attach the farnesyl unit to an electron-rich phenolic segment. thieme-connect.comresearchgate.netthieme-connect.com This was followed by a hydroxy-directed regioselective epoxidation of the C2=C3 double bond within the farnesyl chain. The subsequent intramolecular, phenol-driven ring closure proceeded with high regio- and diastereoselectivity to form a hydroxybenzopyran, a type of cyclic ether. thieme-connect.comthieme-connect.com
Another approach to control regioselectivity involves manipulating the reaction sequence. In the synthesis of phenolic isoprenoids like grifolin (B191361) and neogrifolin, the regioselective introduction of a farnesyl unit onto a cyclohexane-1,3-dione core was achieved by carefully timing the allylation step with farnesyl bromide relative to a conjugate addition and cyclization sequence. mdpi.comresearchgate.net This control ensures the farnesyl group is positioned at the desired carbon before the final aromatization to the phenolic ether.
Divergent synthesis provides a method to create different cyclic ether ring sizes from a common precursor. Starting from trans,trans-farnesyl acetate (B1210297), diepoxide precursors can be synthesized. nii.ac.jp The cyclization of these diepoxides under acidic conditions can lead to the formation of a five-membered tetrahydrofuran (B95107) (THF) ring, while cyclization under neutral conditions can yield a six-membered tetrahydropyran (B127337) (THP) ring, demonstrating how reaction conditions can dictate the regiochemical outcome of ether formation. nii.ac.jp
The table below details examples of selective synthetic methods.
Table 2: Selective Synthesis Methodologies| Method | Key Feature | Product Type | Reference |
|---|---|---|---|
| Stille Coupling / Directed Epoxidation | High regio- and diastereoselectivity | Hydroxybenzopyran Ethers | thieme-connect.comthieme-connect.com |
| Controlled Allylation Timing | Regioselective farnesylation | Phenolic Isoprenoids | mdpi.comresearchgate.net |
| Divergent Diepoxide Cyclization | Condition-dependent ring size (THF vs. THP) | Cyclic Sesquiterpenoid Ethers | nii.ac.jp |
Preparation of this compound Analogs and Derivatives for Research
To investigate the structure-activity relationships and mechanisms of farnesyl-binding enzymes, a wide array of analogs and derivatives of this compound have been synthesized.
Systematic structural variations of the farnesyl chain are crucial for developing probes to study enzymatic recognition. A family of farnesol analogues incorporating aromatic rings has been synthesized through the regioselective coupling of allylic tetrahydropyranyl (THP) ethers with Grignard reagents, mediated by Cu(I) halides. nih.gov This methodology allows for the replacement of the terminal isoprene (B109036) unit with various aromatic structures, providing insight into the role of nonbonding interactions in enzyme binding sites. nih.gov
Other modifications involve creating farnesyl diphosphate (B83284) (FPP) analogs with altered linkages or aryl moieties. nih.gov For example, analogs where parts of the isoprenoid chain are replaced by phenoxy-phenoxy groups have been synthesized to serve as alternate substrates for protein farnesyltransferase. nih.gov The synthesis often involves building the molecule in segments and coupling them, for instance, using a Williamson ether synthesis to connect a farnesylated portion to a coumarin (B35378) core. jcancer.org
Imidazole-containing analogues of farnesyl pyrophosphate have also been designed. tandfonline.com These structures typically consist of a prenyl moiety, a diacid motif, and an imidazole (B134444) ring, synthesized to probe the active site of protein farnesyltransferase. tandfonline.com
The table below showcases different structural variations of farnesyl analogs.
Table 3: Structural Variations of Farnesyl Analogs| Structural Variation | Synthetic Approach | Purpose | Reference |
|---|---|---|---|
| Aromatic Ring Incorporation | Cu(I)-mediated coupling of allylic THP ethers | Probe nonbonding interactions | nih.gov |
| Aryl Moiety Substitution | Multi-step synthesis with ether linkages | Alternate enzyme substrates | nih.gov |
| Imidazole Incorporation | Multi-step synthesis | Probe enzyme active sites | tandfonline.com |
| Coumarin Conjugation | Williamson ether synthesis | Cytotoxicity studies | jcancer.org |
To elucidate the mechanisms of enzymes that utilize farnesyl diphosphate (FPP), researchers have incorporated specific chemical moieties into the farnesyl structure to create powerful mechanistic probes.
Photoaffinity labeling is a common technique used to identify and map the substrate-binding sites of enzymes. This has been achieved by synthesizing FPP analogs that contain a photoactive group, such as a diazotrifluoropropionyl (DATFP) photophore. nih.gov These probes can be designed with either ester or amide linkages to connect the photoactive group to a geranyl or farnesyl backbone. Upon photoactivation, these analogs form a covalent bond with nearby amino acid residues in the enzyme's active site, allowing for their identification. nih.gov
Fluorine-containing analogs are also valuable tools for studying reaction mechanisms. The introduction of fluorine atoms can alter the electronic properties of the molecule and can be used to block certain reaction pathways or serve as a reporter group in NMR studies. For instance, 2-fluorofarnesyl diphosphate has been used to study the cisoid and transoid cyclization pathways in terpene synthases by providing a structural glimpse into how the farnesyl chain is preorganized within the enzyme's active site. acs.org The synthesis of such fluoro compounds provides probes to investigate enzymes like squalene (B77637) synthase. escholarship.org
The table below lists examples of farnesyl derivatives with mechanistic probes.
Table 4: Farnesyl Derivatives as Mechanistic Probes| Chemical Moiety | Purpose | Target Enzyme Class | Reference |
|---|---|---|---|
| Diazotrifluoropropionyl (DATFP) | Photoaffinity labeling | Prenyltransferases | nih.gov |
| Fluorine Atoms | Mechanistic probe / NMR reporter | Terpene Synthases, Squalene Synthase | acs.orgescholarship.org |
Biosynthesis and Metabolic Interconnections of Farnesyl Derived Compounds
Isoprenoid Biosynthesis Pathways Leading to Farnesyl Precursors
The intricate world of isoprenoids, a vast and diverse class of natural products, originates from simple five-carbon building blocks. Two primary metabolic pathways are responsible for synthesizing these essential precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. These pathways provide the foundational molecules, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are crucial for the subsequent synthesis of farnesyl-derived compounds. nih.govcreative-proteomics.com
Mevalonate Pathway in Eukaryotes and Archaea
The Mevalonate (MVA) pathway is a fundamental metabolic route operating in the cytoplasm of eukaryotes and archaea, as well as in some bacteria. creative-proteomics.comnih.govwikipedia.org It commences with the sequential condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.comfrontiersin.org This is followed by the critical, rate-limiting step where HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase. metwarebio.comfrontiersin.org A series of phosphorylation reactions and a final decarboxylation convert mevalonate into the key isoprenoid precursor, isopentenyl diphosphate (IPP). nih.govwikipedia.orgmetwarebio.com An isomerase then facilitates the conversion of IPP to its isomer, dimethylallyl diphosphate (DMAPP). nih.gov
Key Enzymatic Steps of the Mevalonate Pathway
| Step | Reactant(s) | Enzyme | Product |
|---|---|---|---|
| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |
| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |
| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-diphosphate |
| 6 | Mevalonate-5-diphosphate | Mevalonate-5-diphosphate decarboxylase | Isopentenyl diphosphate (IPP) |
Methylerythritol Phosphate (MEP) Pathway in Bacteria and Plants
In most bacteria, algae, and the plastids of plants, the Methylerythritol Phosphate (MEP) pathway serves as the primary route for IPP and DMAPP biosynthesis. creative-proteomics.comrsc.orgacs.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govrsc.org DXP then undergoes a reductive isomerization to form 2-C-methyl-D-erythritol 4-phosphate (MEP). rsc.orgresearchgate.net Through a series of subsequent enzymatic reactions involving cytidylation, phosphorylation, and cyclization, MEP is converted into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.govrsc.orgresearchgate.net The final steps of the pathway involve the conversion of MEcPP to 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP), which is then reduced to yield both IPP and DMAPP. nih.govresearchgate.net
Key Enzymatic Steps of the Methylerythritol Phosphate (MEP) Pathway
| Step | Reactant(s) | Enzyme | Product |
|---|---|---|---|
| 1 | Pyruvate + D-glyceraldehyde 3-phosphate | DXP synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | DXP | DXP reductoisomerase (DXR/IspC) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | MEP + CTP | MEP cytidylyltransferase (IspD) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | CDP-ME + ATP | CDP-ME kinase (IspE) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) |
| 5 | CDP-MEP | MEcPP synthase (IspF) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 6 | MEcPP | HMBPP synthase (IspG) | 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) |
Enzymatic Catalysis in Farnesyl Diphosphate Synthesis
The synthesis of farnesyl diphosphate (FPP), a central intermediate in isoprenoid metabolism, is orchestrated by the enzyme Farnesyl Diphosphate Synthase (FPPS). nih.govnih.govproteopedia.org This enzyme catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP). nih.govproteopedia.orgnih.gov
Farnesyl Diphosphate Synthase (FPPS) Structure and Catalytic Mechanism
Farnesyl Diphosphate Synthase (FPPS) is a chain elongation enzyme that typically exists as a homodimer. proteopedia.org The structure of each monomer is characterized by a bundle of alpha-helices that form a large central cavity. proteopedia.orgresearchgate.net Within this cavity are two distinct binding sites: an allylic site that binds DMAPP and later geranyl diphosphate (GPP), and a homoallylic site that binds IPP. proteopedia.orgillinois.edu A key feature of FPPS enzymes is the presence of two highly conserved aspartate-rich motifs, known as the First Aspartate Rich Motif (FARM) and the Second Aspartate Rich Motif (SARM). proteopedia.orgnih.gov These motifs are crucial for binding divalent metal cations, typically Mg2+, which are essential for substrate binding and catalysis. illinois.edunih.gov
The catalytic mechanism involves two main steps:
Formation of Geranyl Diphosphate (GPP): FPPS first catalyzes the condensation of DMAPP and IPP to form the ten-carbon intermediate, geranyl diphosphate (GPP). nih.govproteopedia.orgnih.gov
Formation of Farnesyl Diphosphate (FPP): The newly formed GPP is then repositioned within the active site to react with a second molecule of IPP, resulting in the formation of the fifteen-carbon farnesyl diphosphate (FPP). nih.govproteopedia.orgnih.gov
This process involves the ionization of the allylic substrate, creating a carbocation that then undergoes an electrophilic attack on the double bond of IPP. uliege.be
Stereochemical Control in Isoprenoid Elongation
The elongation of the isoprenoid chain catalyzed by FPPS is a highly stereoselective process. The enzyme belongs to a family of prenyltransferases that install E-double bonds during each addition of a five-carbon isoprene (B109036) unit. nih.gov The stereochemistry of the double bonds in the growing allylic substrate is critical for its subsequent use in the next round of IPP addition. nih.gov The orientation of IPP within the active site relative to the allylic substrate dictates the formation of the E-double bond in the product. nih.gov This precise stereochemical control ensures the production of (E,E)-FPP, which is the required isomer for the biosynthesis of a vast array of downstream products, including sterols, sesquiterpenes, and farnesylated proteins. nih.gov Studies have shown that the pro-R hydrogen at C2 of IPP is specifically removed during the formation of both E- and the small amount of Z-double bond isomers that are sometimes produced. nih.govresearchgate.net
Metabolic Transformations and Enzymatic Methylation in Isoprenoid Metabolism
Farnesyl diphosphate (FPP) stands at a critical juncture in isoprenoid metabolism, serving as the precursor for a multitude of essential biomolecules. nih.govresearchgate.netwikipedia.org The metabolic fate of FPP is diverse and includes its conversion into sesquiterpenes, sterols, dolichols, and carotenoids. wikipedia.orgbrainkart.commdpi.com For instance, two molecules of FPP can be condensed head-to-head by squalene (B77637) synthase to form squalene, the precursor to all steroids. brainkart.commdpi.comoup.com
Enzymatic methylation plays a significant role in the diversification of isoprenoid structures. S-adenosylmethionine (SAM) is a common methyl group donor in these reactions. nih.gov For example, an S-adenosylmethionine (SAM)-dependent IPP methyltransferase has been identified in some bacteria. nih.gov This enzyme can catalyze the methylation of IPP and DMAPP, leading to the formation of C6-methylated derivatives. nih.gov While direct methylation of the farnesyl structure to farnesyl methyl ether is not a commonly cited major metabolic pathway, the principle of enzymatic methylation is well-established within the broader context of isoprenoid metabolism, contributing to the vast chemical diversity of this class of compounds.
Enzymatic Conversion of Farnesyl Alcohol to Methyl Ether Forms
The conversion of a farnesyl alcohol, such as farnesol (B120207), to its methyl ether form would theoretically be catalyzed by an O-methyltransferase (OMT). These enzymes are responsible for transferring a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group of an acceptor molecule.
In the context of farnesyl derivatives, the most well-characterized methylation step is the conversion of farnesoic acid to methyl farnesoate, a reaction catalyzed by farnesoic acid O-methyltransferase (FAMeT) or juvenile hormone acid O-methyltransferase (JHAMT). mdpi.comnih.gov While the primary substrate for this enzyme is farnesoic acid, the possibility of it or a similar O-methyltransferase acting on farnesol to produce this compound cannot be entirely ruled out, though direct evidence is scarce.
The general mechanism for such an enzymatic methylation would involve the binding of farnesol and SAM to the active site of the O-methyltransferase. The enzyme would then facilitate the nucleophilic attack of the hydroxyl group of farnesol on the methyl group of SAM, resulting in the formation of this compound and S-adenosyl-L-homocysteine.
Table 1: Key Enzymes in the Biosynthesis of Farnesyl-Derived Compounds
| Enzyme | Abbreviation | Function |
|---|---|---|
| Farnesyl Diphosphate Phosphatase | FPPP | Converts farnesyl diphosphate to farnesol. mdpi.com |
| Farnesol Dehydrogenase | FOHSDR | Oxidizes farnesol to farnesal (B56415). mdpi.com |
| Aldehyde Dehydrogenase 3 | ALDH3 | Oxidizes farnesal to farnesoic acid. researchgate.net |
| Juvenile Hormone Acid O-Methyltransferase | JHAMT | Catalyzes the methylation of farnesoic acid to methyl farnesoate. mdpi.com |
Interconversion with Other Farnesyl Metabolites (e.g., Farnesol, Methyl Farnesoate)
The metabolic pathways of farnesyl-derived compounds are interconnected, allowing for the conversion of one metabolite to another based on the physiological needs of the organism. Farnesol occupies a central position in this network. It is produced from the dephosphorylation of farnesyl diphosphate (FPP), a key intermediate in the mevalonate pathway. mdpi.com
Once formed, farnesol can undergo several transformations:
Oxidation to Farnesoic Acid: Farnesol can be oxidized to farnesal by farnesol dehydrogenase (FOHSDR), and subsequently to farnesoic acid by an aldehyde dehydrogenase. mdpi.comnih.gov This is a critical step in the biosynthesis of juvenile hormones in many insects.
Conversion to Methyl Farnesoate: Farnesoic acid is then methylated by JHAMT to produce methyl farnesoate. mdpi.comnih.gov
Potential Formation of this compound: As discussed, a putative O-methyltransferase could directly convert farnesol to this compound.
The interconversion pathways suggest a dynamic regulation of the levels of different farnesyl metabolites. For instance, the relative activities of farnesol dehydrogenase and a potential farnesol O-methyltransferase would determine the flux of farnesol towards either the farnesoic acid pathway or the formation of this compound.
Furthermore, it is plausible that this compound, if formed, could be demethylated back to farnesol, although specific enzymes catalyzing this reverse reaction have not been identified. Such a cycle would allow for the storage and release of farnesol in a modified form.
Table 2: Metabolic Interconnections of Farnesyl-Derived Compounds
| Precursor | Product | Enzyme Class |
|---|---|---|
| Farnesyl Diphosphate | Farnesol | Phosphatase |
| Farnesol | Farnesal | Dehydrogenase |
| Farnesal | Farnesoic Acid | Dehydrogenase |
| Farnesoic Acid | Methyl Farnesoate | Methyltransferase |
| Farnesol | This compound (Putative) | Methyltransferase |
Biological Functions and Molecular Mechanisms of Farnesyl Methyl Ether in Research Models
Juvenile Hormone Analog Activity in Arthropod Development and Metamorphosis
Farnesyl methyl ether exhibits potent juvenile hormone-like activity, which disrupts the normal course of insect development and metamorphosis. By mimicking the endogenous juvenile hormone, FME can interfere with the hormonal signaling that governs the transition between life stages.
FME has been observed to significantly modulate the post-embryonic development of certain insects by inhibiting the process of pupal differentiation. In studies involving the Mediterranean flour moth, Ephestia kühniella, the administration of FME has been shown to interfere with the normal changes in haemolymph protein composition that are characteristic of the prepupal stage. Specifically, the reduction of a particular protein fraction (fraction 2) in the haemolymph and its subsequent accumulation in the fat body, a key step in pupal development, is not observed in larvae treated with FME. nih.gov This disruption of normal protein dynamics is a key indicator of the inhibition of pupal differentiation.
Continuous oral administration of FME to last-instar larvae of E. kühniella resulted in the larvae growing to abnormal sizes without undergoing the typical pupal moult. nih.gov This indicates that FME effectively arrests the developmental program that leads to pupation, forcing the larva to remain in a prolonged larval state. This effect has also been noted in the beetle Tenebrio molitor, where FME application during the pupal stage disrupts metamorphosis.
Table 1: Effects of this compound on Pupal Differentiation
| Research Model | Observed Effect | Molecular Indicator |
|---|---|---|
| Ephestia kühniella | Inhibition of pupal differentiation; larvae reach abnormal sizes without pupating. | The normal prepupal reduction of haemolymph protein fraction 2 is not observed. nih.gov |
One of the characteristic effects of juvenile hormone analogs is the induction of additional larval stages, or supernumerary instars. Research has shown that this compound can elicit this response in certain insect species. In Ephestia kühniella, continuous administration of FME can lead to larvae growing to abnormal sizes without an additional moult. nih.gov
While direct quantitative data on the percentage of FME-treated larvae undergoing supernumerary moults is limited in the available research, studies on other juvenile hormone analogs in species like the greater wax moth, Galleria mellonella, have shown that treatment can induce giant, hypermetabolic supernumerary larval instars. cdnsciencepub.com This suggests a common mechanism for JHAs in disrupting the normal number of larval stages.
Table 2: Induction of Supernumerary Larval Instars by this compound
| Research Model | Observed Effect |
|---|---|
| Ephestia kühniella | Larvae grow to abnormal sizes, indicating a disruption of the normal moulting sequence. nih.gov |
The influence of this compound extends to the embryonic stages of arthropod development, where it can exhibit ovicidal activity. While specific studies detailing the ovicidal effects of FME are not extensively available, the known function of juvenile hormone in regulating embryogenesis suggests that an analog like FME would interfere with these processes. In the kissing bug, Rhodnius prolixus, a model organism for insect physiology, embryonic development is a highly regulated process that could be susceptible to disruption by JHAs.
General research on ovicides indicates that they can act by preventing the normal development of the embryo, leading to mortality before hatching. The efficacy of such compounds is often dependent on factors like the age of the egg and the ability of the chemical to penetrate the chorion. Although quantitative data such as LC50 values for FME as an ovicide are not readily found in the surveyed literature, the principle of its action as a JHA implies a potential for disrupting embryonic development.
Table 3: Potential Ovicidal Effects of this compound
| Research Model | Potential Effect |
|---|---|
| General Insect Models | Disruption of normal embryonic development leading to egg mortality. |
Influence on Arthropod Reproductive Physiology
This compound also plays a crucial role in the reproductive physiology of arthropods, particularly in females, by influencing oocyte maturation and ovarian development.
FME has been demonstrated to stimulate ovarian development in certain insect species, acting as a gonadotrophic agent. In a study on the Douglas-fir beetle, Dendroctonus pseudotsugae, FME induced significant ovarian development in beetles that were kept in an environment that would normally suppress such development. cambridge.org Overwintered beetles maintained on bark chips or moist glass paper showed little to no ovarian growth, whereas those treated with FME exhibited marked development. cambridge.org This suggests that FME can overcome the environmental inhibition of the gonadotrophic hormone release or production. cambridge.org
The application of FME in these beetles led to an increase in the amount of female-specific proteins in both the haemolymph and the ovaries, which are essential for oocyte maturation. canada.ca This indicates that FME promotes the synthesis and transfer of these proteins to the developing oocytes. canada.ca
Table 4: Regulation of Ovarian Development by this compound in Dendroctonus pseudotsugae
| Experimental Condition | Ovarian Development without FME | Ovarian Development with FME |
|---|---|---|
| Maintained on host logs | Maturation reached in 96 hours. | Not Applicable |
| Maintained on bark chips | Slight growth observed. | Significant development induced. cambridge.org |
The male accessory glands in insects produce secretions that are transferred to the female during mating and play a critical role in reproduction. These secretions can influence female receptivity, ovulation, and sperm storage. The development and function of these glands are under hormonal control, with juvenile hormone being a key regulator.
While direct research on the specific impact of this compound on the composition of male accessory gland secretions is limited, the known role of juvenile hormone in the maturation of these glands suggests that FME could influence their function. In many insects, JH accelerates the maturation of the male accessory glands in the adult stage. Therefore, it can be inferred that FME, as a JHA, could potentially alter the protein and peptide profile of the accessory gland secretions, thereby affecting male reproductive fitness. However, specific studies quantifying these changes in response to FME treatment are not prevalent in the current body of research.
Table 5: Inferred Impact of this compound on Male Accessory Gland Secretion
| Research Area | Inferred Effect of FME |
|---|---|
| Male Accessory Gland Maturation | Potential acceleration of gland development and maturation. |
Effects on Fecundity in Insect Models
This compound (FME), a synthetic analog of insect juvenile hormone (JH), has demonstrated notable effects on the reproductive physiology of female insects, particularly concerning ovarian development. Research in this area has shown that FME can act as a potent stimulant for vitellogenesis, the process of yolk protein synthesis and deposition, which is a critical step in egg maturation.
In a key study involving the scolytid beetle, Dendroctonus pseudotsugae, FME was found to induce significant ovarian development. This effect was particularly pronounced in beetles maintained in environments that typically suppress gonadotrophic hormone release, such as on bark chips or moist glass paper, as opposed to their natural host logs. The application of FME appeared to bypass the need for environmental cues that would normally stimulate the insect's endocrine system, directly promoting the maturation of the ovaries. This suggests that FME can effectively mimic the action of endogenous juvenile hormone, which is essential for initiating and sustaining egg production in many insect species.
While some related compounds, like farnesyl acetate (B1210297), have been shown to negatively impact fecundity in other insects such as Plutella xylostella, the direct evidence for FME points towards a stimulatory role in ovarian maturation in certain models. nih.gov The differential effects of these JH mimics highlight the species-specific nature of endocrine regulation in insects.
Observations on Male Reproductive Capacity
The influence of this compound extends to the male reproductive system, where it has been shown to exert significant, often inhibitory, effects on development and maturation. nih.gov Studies on the Mediterranean flour moth, Ephestia kühniella, have provided detailed insights into how FME impacts testicular development both in vivo and in vitro. nih.gov
Oral administration of FME to last-instar larvae of E. kühniella was found to inhibit key metamorphic changes in the testes, such as their fusion and torsion, which are necessary for reaching sexual maturity. nih.gov Furthermore, FME directly influenced testis growth, with research revealing a negative linear dose-response relationship between the concentration of FME and testis size. nih.gov This inhibitory effect was observed to be a direct action on the testis sheath, as the relationship held true in in vitro cultures, indicating that the compound did not rely on altering hemolymph composition to exert its effect. nih.gov
Interestingly, the timing of FME exposure was critical. In older larvae, high doses of FME could induce an actual decrease in testis volume compared to their size at the beginning of treatment. nih.gov The compound was also capable of reversing the fusion of testes if applied during a specific period of modifiable surface properties, although the process of torsion, once completed, was not reversible. nih.gov These findings underscore FME's potent ability to disrupt the normal developmental trajectory of male reproductive organs by interfering with hormonally controlled metamorphic processes.
Table 1: Effects of this compound (FME) on Testis Development in Ephestia kühniella
| Parameter | Observation | Source |
|---|---|---|
| Metamorphic Changes | Inhibited fusion and torsion of testes. | nih.gov |
| Testis Growth | Negative linear dose-response relationship; higher FME concentration led to smaller testis size. | nih.gov |
| Mechanism of Action | Acts directly on the testis sheath. | nih.gov |
| Reversibility | Capable of reversing testis fusion during a critical period, but not torsion. | nih.gov |
Role in Insect Caste Differentiation and Social Regulation
Studies in Termite Caste Development
This compound, as a juvenile hormone analog (JHA), plays a significant role in modulating the complex process of caste differentiation in termites. usda.gov The endocrine system, particularly the titer of juvenile hormone, is a central mediator in determining whether a termite nymph develops into a worker, soldier, or reproductive. usda.gov FME has been used in research to manipulate this system and elucidate the hormonal control of caste development. usda.govcdnsciencepub.com
Studies on the termite species Zootermopsis angusticollis and Zootermopsis nevadensis have shown that FME can have dual effects depending on the timing of its application. When administered early in a developmental stage (the competence period), FME inhibits the differentiation of nymphs into supplementary reproductives (neotenics). cdnsciencepub.com However, if applied after this period, it can enhance the differentiation of presoldiers in colonies that lack soldiers. cdnsciencepub.com This demonstrates that the developmental outcome is highly sensitive to the temporal pattern of JH/JHA exposure.
Furthermore, FME has been implicated in the suppression of neotenic formation in orphaned colonies of Z. angusticollis. usda.gov In contrast, other experiments have reported that FME can stimulate the production of an unusual caste form known as "pseudoimagos" in both Z. angusticollis and Z. nevadensis. usda.gov These varied and sometimes contradictory results highlight the complexity of termite social biology and the influence of other factors, such as the quality of food, which may modulate the effectiveness of JHAs. usda.gov
Table 2: Reported Effects of this compound (FME) on Termite Caste Differentiation
| Termite Species | Effect of FME Application | Source |
|---|---|---|
| Zootermopsis angusticollis | Inhibition of supplementary reproductive differentiation (early application). | cdnsciencepub.com |
| Zootermopsis angusticollis | Enhancement of presoldier differentiation (late application). | cdnsciencepub.com |
| Zootermopsis angusticollis | Suppression of neotenic formation. | usda.gov |
| Zootermopsis angusticollis | Stimulation of pseudoimago production. | usda.gov |
| Zootermopsis nevadensis | Stimulation of pseudoimago production. | usda.gov |
| Postelectrotermes nayari | Stimulation of pseudoimago production. | usda.gov |
Molecular and Cellular Targets of this compound Activity
Interaction with Intracellular Juvenile Hormone Receptors
As a mimic of insect juvenile hormone, the biological activity of this compound is predicated on its ability to interact with the molecular machinery that transduces the JH signal. nih.gov The primary targets for JH and its analogs are intracellular juvenile hormone receptors. cas.czmdpi.com The best-characterized of these is the Methoprene-tolerant (Met) protein, a transcription factor that contains a ligand-binding domain. nih.gov
Met is a member of the bHLH-PAS family of proteins and functions as a direct sensor for JH. nih.gov Upon binding JH or an analog like FME, the receptor undergoes a conformational change. This change is critical for subsequent molecular events, including the dissociation of Met homodimers and the formation of a heterodimer with a partner protein, often the Steroid Receptor Coactivator (SRC) or a related protein called Taiman. mdpi.comnih.gov This activated receptor complex then binds to specific DNA sequences in the regulatory regions of target genes, modulating their transcription. mdpi.com
The action of FME, therefore, involves binding to the ligand-binding pocket within the PAS-B domain of the Met receptor. nih.gov This interaction makes FME an agonist of the JH receptor, initiating the downstream signaling cascade that ultimately prevents metamorphosis during larval stages or controls reproductive processes in adults. cas.cz The identification of Met and its partners as the JHR complex provides a clear molecular basis for how FME can exert its diverse physiological effects, from inhibiting pupation to influencing caste determination. cas.czmdpi.com
Cellular and Tissue-Specific Responses (e.g., Integument, Testis)
This compound elicits distinct responses at the cellular and tissue levels, directly influencing developmental processes. Its effects on the integument and testes of Ephestia kühniella are particularly well-documented.
In the integument, the continuous oral application of FME to last-instar larvae effectively inhibits pupal differentiations. nih.gov Larvae treated with FME continue to grow but fail to enter the pharate pupal phase, essentially delaying pupation indefinitely. nih.gov This demonstrates FME's ability to maintain the larval state by overriding the hormonal signals that would normally trigger metamorphosis of the epidermis.
In the testes, FME acts directly on the testis sheath to inhibit growth and prevent the metamorphic processes of fusion and torsion. nih.gov This direct action underscores a tissue-specific response independent of systemic changes in the hemolymph. nih.gov
Beyond these tissues, FME also affects the composition of the hemolymph and the function of the fat body. In E. kühniella, FME treatment prevents the normal prepupal decrease of a specific hemolymph protein (fraction 2) and its subsequent accumulation in the fat body. nih.gov This indicates an interference with the regulated sequestration of proteins from the blood, a process vital for metamorphosis. However, the appearance of another protein (fraction 3) during the larval feeding period is not inhibited, showing that FME's effects can be highly specific to certain developmental events and proteins. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
The biological activity of this compound and its analogs as insect growth regulators is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate the chemical features responsible for their potent effects on arthropods, guiding the design of more effective and selective compounds.
Correlation of Structural Features with Biological Potency in Arthropods
Research into the SAR of this compound and related terpenoid ethers has identified several key structural features that influence their biological potency in arthropods. These studies often involve systematic modifications of the parent molecule and subsequent evaluation of the analogs' effects on insect development and metamorphosis.
The nature of the terminal functional group is another crucial determinant of biological potency. The ether linkage in this compound is a key feature. In broader studies of aryl terpenoid ethers, the presence of specific substituents on an aromatic ring, when substituted for the methyl group, has been shown to significantly enhance activity. For example, aryl ethers incorporating a 3,4-methylenedioxy group have demonstrated high insect growth regulatory activity against mosquito larvae. oup.com
The table below summarizes the juvenile hormone activity of various this compound analogs and related terpenoid ethers against different arthropod species, illustrating the impact of structural modifications on biological potency.
| Compound/Analog | Modification | Test Organism | Observed Activity |
| This compound | - | Various insects | Baseline juvenile hormone activity |
| Farnesol (B120207) | Terminal hydroxyl group | Various insects | Generally lower activity than the methyl ether |
| Farnesyl ethyl ether | Ethyl ether group | Various insects | Comparable or slightly reduced activity compared to methyl ether |
| (E)-β-farnesene | No terminal functional group | Aphids | Pheromonal activity, some juvenile hormone-like effects |
| Aryl terpenoid ether with 3,4-methylenedioxy group | Aromatic ether with specific substituent | Mosquito larvae | High insect growth regulatory activity oup.com |
Influence of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is particularly true for compounds like this compound that act by binding to specific biological receptors, which are themselves chiral.
The juvenile hormone receptor (JHR) in insects is known to be highly selective for the natural stereoisomers of juvenile hormones. cas.cz This high degree of selectivity strongly implies that the stereochemistry of this compound, which mimics the action of natural juvenile hormones, is a critical factor in its biological potency. Although direct comparative studies on the different stereoisomers of this compound are limited in the available literature, principles derived from related compounds and general knowledge of receptor-ligand interactions allow for well-founded inferences.
This compound possesses two double bonds at positions 2 and 6 of its carbon chain, which can exist in either an E (trans) or Z (cis) configuration. The naturally occurring and most active form of juvenile hormone III, which this compound mimics, has a (2E,6E) configuration. It is therefore highly probable that the (2E,6E)-isomer of this compound exhibits the highest biological activity. Deviations from this geometry, such as in the (2Z,6E), (2E,6Z), or (2Z,6Z) isomers, would likely result in a poorer fit within the binding site of the juvenile hormone receptor, leading to reduced or altered activity.
Furthermore, the presence of chiral centers in analogs of this compound introduces another layer of stereochemical complexity. The biological activity of chiral molecules can vary significantly between enantiomers, as they may interact differently with the chiral environment of the receptor. In studies of other chiral insect control agents, such as certain neonicotinoids, it has been observed that one enantiomer often displays significantly higher insecticidal activity than the other. mdpi.com This principle is expected to hold true for chiral analogs of this compound as well.
The table below outlines the expected influence of stereochemistry on the biological activity of this compound, based on the known selectivity of the juvenile hormone receptor and general principles of stereoisomerism in biologically active molecules.
| Stereoisomer | Configuration | Expected Biological Activity | Rationale |
| (2E,6E)-Farnesyl methyl ether | trans at both C2-C3 and C6-C7 double bonds | High | Mimics the geometry of the natural, most active juvenile hormone III. |
| (2Z,6E)-Farnesyl methyl ether | cis at C2-C3, trans at C6-C7 double bonds | Low to moderate | Altered geometry likely leads to a suboptimal fit in the receptor binding site. |
| (2E,6Z)-Farnesyl methyl ether | trans at C2-C3, cis at C6-C7 double bonds | Low to moderate | Altered geometry likely leads to a suboptimal fit in the receptor binding site. |
| (2Z,6Z)-Farnesyl methyl ether | cis at both C2-C3 and C6-C7 double bonds | Low | Significantly different geometry from the natural hormone, expected poor receptor binding. |
| Chiral Analogs (R- vs. S-enantiomer) | Presence of a stereocenter | Activity is likely to be enantiomer-dependent | The chiral juvenile hormone receptor is expected to interact preferentially with one enantiomer. |
Advanced Analytical Methodologies for Farnesyl Methyl Ether in Biological Matrices
Sample Preparation and Extraction Techniques from Biological Samples
Effective sample preparation is a critical first step to ensure the accurate quantification of farnesyl methyl ether, minimizing interference from the complex biological matrix. The choice of extraction technique depends on the nature of the sample, with methods tailored for whole organisms or specific tissues.
Matrix Solid-Phase Dispersion (MSPD) for Whole Organisms
Matrix Solid-Phase Dispersion (MSPD) offers a streamlined and efficient process for the extraction of analytes from solid, semi-solid, and viscous biological samples. nih.gov This technique combines sample homogenization, extraction, and cleanup into a single step, reducing solvent consumption and sample handling time. mdpi.com
In the context of FME analysis, MSPD has been successfully applied to whole arthropod organisms. The methodology involves grinding the entire organism with a solid support, such as octadecyl (C18)-bonded silica, in a mortar with a pestle. researchgate.net This mechanical blending disrupts the tissue structure and disperses the sample material over the surface of the solid support. mdpi.com The FME is then eluted from the solid support using an appropriate organic solvent. This approach has proven effective for quantifying endogenous levels of related compounds like methyl farnesoate, achieving low limits of quantification (LOQs) in the range of 1.2–3.1 ng/g in various arthropod species. researchgate.net The simplicity and flexibility of MSPD make it a valuable tool for preparing complex biological samples for subsequent chromatographic analysis. nih.gov
Liquid-Liquid Extraction Methods
Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. libretexts.orgcolumbia.edu This technique is particularly useful for extracting lipophilic compounds like this compound from aqueous biological fluids or homogenized tissues. taylorandfrancis.com
The process generally involves homogenizing the biological sample in an aqueous solution, followed by the addition of an immiscible organic solvent such as hexane, diethyl ether, or ethyl acetate (B1210297). libretexts.orgtaylorandfrancis.com After vigorous mixing to maximize the surface area between the two phases and facilitate the transfer of the analyte, the layers are separated. columbia.edu The organic phase, now containing the FME, is collected. Multiple extractions with fresh portions of the organic solvent are often performed to ensure efficient recovery of the analyte. columbia.edu The collected organic extracts are then typically dried using an anhydrous salt like sodium sulfate (B86663) and concentrated before analysis. columbia.edutaylorandfrancis.com While effective, LLE can sometimes lead to the formation of emulsions, which can be broken by adding brine or through centrifugation. columbia.edu
Chromatographic and Spectrometric Quantification of this compound
Following extraction, advanced chromatographic and spectrometric techniques are employed for the sensitive and specific quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. chemrxiv.org For FME analysis, GC-MS provides excellent selectivity and sensitivity, making it a method of choice for quantification in complex biological extracts. researchgate.net
In a typical GC-MS workflow, the extracted sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As FME elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of FME are monitored, significantly enhancing sensitivity and reducing background noise. mdpi.comntnu.no This targeted approach allows for the detection and quantification of FME at very low concentrations. researchgate.net
Table 1: Illustrative GC-MS Parameters for Terpenoid Analysis
| Parameter | Typical Setting | Purpose |
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium | Inert mobile phase for carrying the sample through the column. mdpi.com |
| GC Column | DB-5ms or similar | A non-polar column suitable for separating terpenoids. |
| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | Separates compounds based on their boiling points and volatility. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A "hard" ionization technique that produces reproducible fragmentation patterns for library matching. chemrxiv.org |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte. ntnu.no |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for quantitative bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are not amenable to GC-MS. rsc.orgnih.gov This technique pairs the separation power of high-performance liquid chromatography (HPLC) with the precise detection of tandem mass spectrometry. rsc.org
For FME analysis, reverse-phase HPLC is typically used to separate the compound from other components in the sample extract. The eluent from the HPLC column is then introduced into the mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to FME is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation, and a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity, minimizing the impact of matrix effects and allowing for highly accurate quantification at very low levels. researchgate.netfrontiersin.org
Table 2: Representative LC-MS/MS Parameters for FME Quantification
| Parameter | Typical Setting | Purpose |
| LC Column | C18 (e.g., Hypersil C8) | Standard reverse-phase column for separating non-polar to moderately polar compounds. researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the LC column based on their hydrophobicity. researchgate.net |
| Ionization Source | APCI or ESI | Generates gas-phase ions from the analyte molecules eluting from the LC. researchgate.net |
| MS Analysis Mode | Tandem MS (MS/MS) | Provides two stages of mass analysis for high specificity. |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | Highly specific and sensitive detection by monitoring a specific precursor ion to product ion transition. researchgate.net |
| Precursor Ion (Q1) | [M+H]+ or other adducts | The mass of the intact, ionized FME molecule selected in the first quadrupole. |
| Product Ion (Q3) | A characteristic fragment of FME | The specific fragment ion monitored in the third quadrupole after collision-induced dissociation. |
Development of Sensitive and Specific Detection Protocols for Research Purposes
The development of highly sensitive and specific detection protocols is paramount for accurately measuring the often low endogenous concentrations of FME in biological tissues. Research efforts focus on optimizing every step of the analytical workflow, from sample extraction to final detection.
A key strategy involves the meticulous selection of quantifier and qualifier ions in MS-based methods. In GC-MS, this means identifying unique, high-abundance fragment ions in the FME mass spectrum to be used in SIM mode. researchgate.net For LC-MS/MS, it involves optimizing the collision energy to produce a stable and intense product ion from the FME precursor ion for SRM analysis. This ensures that the signal is unequivocally from the target analyte and not from an interfering compound.
Furthermore, the use of isotopically labeled internal standards is a critical component of robust quantitative methods. These standards, which are chemically identical to FME but have a different mass, are added to the sample at the beginning of the extraction process. They co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of any analyte loss during sample preparation or variations in instrument response. This approach significantly improves the accuracy and reproducibility of the quantification. The combination of optimized extraction, high-efficiency chromatographic separation, and highly selective mass spectrometric detection allows for the reliable measurement of FME for research purposes. nih.gov
Ecological and Evolutionary Considerations of Farnesyl Methyl Ether Analogs in Biological Systems
Adaptive Roles in Insect-Environment Interactions (as Studied in Research Models)
The application of farnesyl methyl ether in research provides a window into how juvenile hormone levels can modulate an insect's physiology and behavior to adapt to environmental conditions. Studies on specific insect models have demonstrated that disruptions in JH signaling by its analogs can have significant ecological consequences, affecting reproductive success and population dynamics.
One notable study on the Western tent caterpillar, Malacosoma pluviale, revealed the profound effects of this compound on its reproductive physiology. cambridge.org When female pupae were treated with this JH analog, it led to a cascade of effects that ultimately compromised their reproductive fitness. The treatment caused a retention of lipids in the pupae, which in turn deprived the developing eggs of necessary nutrients. cambridge.org This resulted in females laying fewer and lighter eggs. cambridge.org Furthermore, the adult moths emerging from treated pupae exhibited altered behaviors, including increased activity and reduced inhibition of egg-laying, leading to scattered and poorly formed egg masses. cambridge.org Crucially, a high percentage of these eggs failed to hatch, and the larvae that did emerge showed reduced survival rates in their natural habitat. cambridge.org These findings suggest that a natural humoral imbalance, similar to that induced by this compound, could impact a generation's reproductive capacity, particularly during periods of peak population abundance. cambridge.org
Table 1: Effects of this compound on the Western Tent Caterpillar (Malacosoma pluviale)
| Parameter | Control Group | This compound Treated Group | Reference |
|---|---|---|---|
| Pupal Lipid Content | Significant decrease during egg maturation | Retention of most original lipid content | cambridge.org |
| Egg Development | Normal development | Fewer and lighter eggs | cambridge.org |
| Adult Behavior | Normal activity and egg-laying | Increased activity, less inhibited egg-laying | cambridge.org |
| Egg Mass Formation | Cohesive and well-formed | Scattered, tumbled eggs with excess spumaline | cambridge.org |
| Egg Hatching Rate | Normal hatching | Failure to hatch at higher doses | cambridge.org |
| Larval Survival | Normal survival of colonies | Colonies died before the second instar | cambridge.org |
In another research model, the Mediterranean flour moth, Ephestia kühniella, continuous oral administration of this compound to last-stage larvae resulted in individuals growing to abnormal sizes without undergoing additional molts. This treatment also interfered with the normal developmental changes in hemolymph proteins, specifically preventing the reduction of a particular protein fraction that is typically accumulated in the fat body during the prepupal stage. nih.gov This disruption of developmental programming highlights how JH analogs can uncouple growth from metamorphosis, an effect with significant implications for the insect's ability to time its life cycle stages with environmental cues.
While not this compound, a study on the closely related compound farnesyl acetate (B1210297) and its effects on the diamondback moth, Plutella xylostella, provides further context on how farnesyl derivatives can impact insect populations. Farnesyl acetate was found to have negative effects on development, pupal weight, adult emergence, fecundity, and egg hatching rates, leading to a reduction in the reproductive success and population numbers of this pest.
Evolutionary Conservation of Juvenile Hormone Signaling Pathways Across Arthropods
The juvenile hormone signaling pathway is a cornerstone of arthropod endocrinology, and its core components are remarkably conserved across a wide range of species, indicating its ancient and fundamental role. This conservation makes JH analogs like this compound effective research tools across different insect orders. The primary intracellular receptor for JH is a protein called Methoprene-tolerant (Met), a member of the bHLH-PAS family of transcription factors. nih.govresearchgate.net Both Met and its paralog, germ cell-expressed (Gce), can bind to JH and its analogs with high affinity. nih.gov
The central role of JH in regulating metamorphosis appears to be widely conserved. scielo.br However, its functions in reproduction have undergone various modifications throughout insect evolution. nih.gov In many insects, JH is crucial for stimulating the synthesis and uptake of vitellogenin, the yolk protein precursor. nih.gov The evolution of sociality in insects like termites and bees has also extensively co-opted the JH signaling pathway, where it regulates caste differentiation and the division of labor. nih.gov
The enzymes responsible for the synthesis and degradation of JH also show evolutionary conservation. The final steps in JH biosynthesis, which involve epoxidation and methylation, are key to producing the active hormone. nih.gov Conversely, the degradation of JH is primarily carried out by two main enzymes: JH esterase (JHE) and JH epoxide hydrolase (JHEH). scielo.brunl.edunih.gov The precise regulation of the levels of these enzymes is critical for the timely drops in JH titer that are necessary for metamorphosis to proceed. nih.gov Phylogenetic analyses of JHE suggest a wide variety of isoforms across different insect groups, indicating diversification in the regulation of JH degradation, even though the number of JH isoforms is small. researchgate.net Studies in crickets of the genus Gryllus have shown that the activities of JHE and JHEH can evolve independently, allowing for flexible adaptation of JH regulation. unl.edu
This conserved nature of the JH signaling pathway, from the receptor to the metabolic enzymes, underscores its fundamental importance in arthropod biology. The ability of synthetic analogs like this compound to interact with this conserved pathway is what makes them potent disruptors of insect development and valuable probes for understanding the ecological and evolutionary dynamics of insect life histories.
Q & A
Basic Research Questions
Q. How can researchers assess the insecticidal efficacy of farnesyl methyl ether (FME) against target insect species?
- Methodology : Conduct standardized bioassays using adult insects (e.g., Cylas formicariuselegantulus) by applying FME at specific doses (e.g., 0.18–0.27 mg/insect) and monitoring mortality rates at 24-hour intervals. Include controls (e.g., untreated insects or alternative compounds) to validate results. Compare FME’s activity with structurally related compounds like 3β-hydroxycadina derivatives, which exhibit slower action but comparable lethality .
Q. What experimental models are optimal for studying FME’s effects on insect development and reproduction?
- Methodology : Use cockroach species (Byrsotria fumigata, Blattella germanica) or tobacco hornworm moths (Manduca sexta) due to their well-characterized endocrine systems. Administer FME via topical application or injection, then observe physiological outcomes such as delayed metamorphosis, altered ovarian protein synthesis, or suppressed egg maturation. These models allow direct comparison with juvenile hormone (JH) analogs .
Q. How should FME be handled safely in laboratory settings?
- Methodology : Follow protocols for flammable chemicals, including flame-resistant lab coats for handling volumes >1 liter, ANSI-approved eye protection, and chemical fume hoods for vapor control. Avoid skin contact using nitrile gloves and full-length protective clothing. Respiratory protection is mandatory if used outside a fume hood .
Advanced Research Questions
Q. What methodologies resolve contradictions in FME’s penetration efficiency versus metabolic stability across insect species?
- Methodology : Perform comparative studies using radiolabeled FME to track integument penetration and hemolymph distribution. Combine with metabolomics (e.g., LC-MS) to identify degradation products. For example, FME’s rapid breakdown in Cerura vinula contrasts with its stability in Cockroaches, suggesting species-specific enzymatic activity .
Q. How can FME’s role in regulating isoprenoid biosynthesis pathways be analyzed?
- Methodology : Treat plant or microbial systems (e.g., Matricaria recutita) with methyl jasmonate (MeJA) to upregulate farnesyl pyrophosphate synthase (FPPS), then quantify FME derivatives via GC-MS. Use gene knockout/RNAi models to confirm FPPS’s role in FME precursor synthesis .
Q. What experimental approaches validate FME’s interaction with lipid-modified proteins like K-Ras4B?
- Methodology : Synthesize farnesylated peptides using solid-phase peptide synthesis (SPPS), modifying cysteine residues with farnesyl bromide. Validate modifications via MALDI-TOF or NMR. Functional assays (e.g., membrane localization studies in cancer cell lines) can link FME-derived modifications to biological activity .
Q. How do researchers address variability in FME’s juvenile hormone-like effects across developmental stages?
- Methodology : Stage-specific bioassays (e.g., pupal vs. adult Cerura vinula) with dose-response curves. Pair with transcriptomic analysis to identify JH receptor isoforms or detoxification enzymes (e.g., esterases) that modulate FME sensitivity .
Data Contradiction Analysis
Q. Why does FME exhibit higher lethality than some hydroxycadinane derivatives despite similar structures?
- Analysis : Structural analogs like 3β-hydroxycadina-10(15)-ene show delayed mortality (60% at 24 hours vs. FME’s 85%), likely due to differences in solubility or metabolic activation. Computational modeling (e.g., molecular docking) can predict interactions with insect esterases or hemolymph carriers .
Q. How to reconcile FME’s inconsistent efficacy as a JH analog in different insect orders?
- Analysis : Compare JH receptor binding affinity (e.g., in vitro competitive assays) across species. For example, FME may act as a partial agonist in Lepidoptera but a full agonist in Blattodea due to receptor conformational flexibility .
Methodological Best Practices
- Dosage Standardization : Use microsyringes for precise topical application (e.g., 1 μL/insect) to minimize variability .
- Metabolic Profiling : Combine in vivo isotope tracing with in vitro enzyme assays (e.g., S9 fractions from insect midguts) to map FME degradation pathways .
- Negative Controls : Include solvents (e.g., diethyl ether) and non-farnesylated peptides in protein interaction studies to rule out artifactual effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
